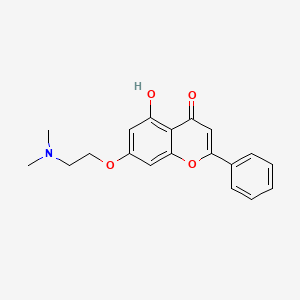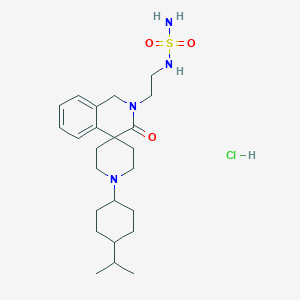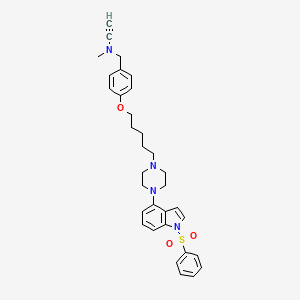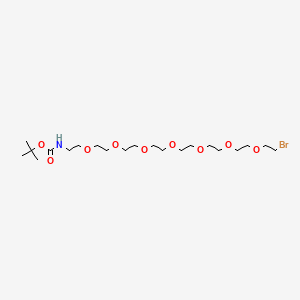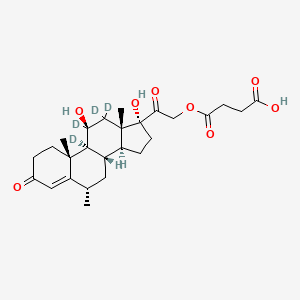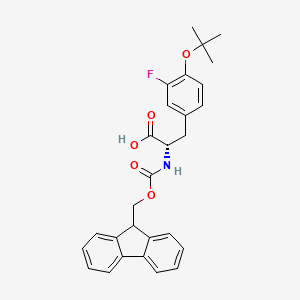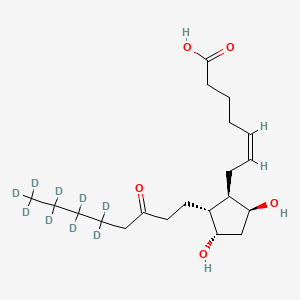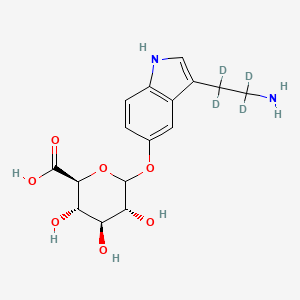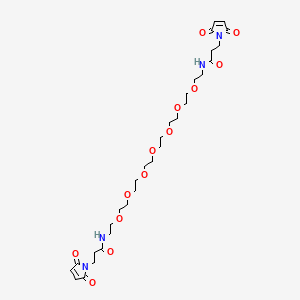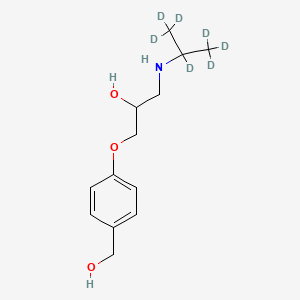
HIV-1 inhibitor-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-11: is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-11 involves several key steps:
Starting Material: The synthesis begins with commercially available methyl isonipecotate.
Intermediate Formation: The intermediate compound is prepared via a four-step process involving reactions such as esterification, reduction, and cyclization.
Final Product: The final product, this compound, is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions: HIV-1 inhibitor-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the compound’s properties.
科学研究应用
HIV-1 inhibitor-11 has a wide range of scientific research applications:
Chemistry: The compound is used in studies to understand the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to study the replication and integration processes of HIV-1, providing insights into viral behavior and potential therapeutic targets.
Medicine: The primary application of this compound is in the development of antiretroviral therapies for treating HIV-1 infections. Its efficacy in inhibiting viral replication makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the formulation of antiretroviral drugs, contributing to the fight against HIV/AIDS.
作用机制
HIV-1 inhibitor-11 exerts its effects by targeting the viral integrase enzyme. The compound binds to the active site of the integrase, preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition blocks the replication cycle of HIV-1, preventing the establishment of a permanent infection. The molecular targets involved include the integrase enzyme and the viral DNA, with pathways related to DNA integration being disrupted.
相似化合物的比较
Raltegravir: An integrase inhibitor used in antiretroviral therapy.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: A widely used integrase inhibitor known for its high efficacy.
Uniqueness of HIV-1 inhibitor-11: this compound stands out due to its novel chemical structure, which provides a unique binding affinity to the integrase enzyme. This results in a higher potency and selectivity compared to other integrase inhibitors. Additionally, this compound has shown efficacy against drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies.
属性
分子式 |
C42H36ClF10N7O5S2 |
|---|---|
分子量 |
1008.3 g/mol |
IUPAC 名称 |
N-[(1S)-1-[4-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-1-(3-methyl-3-methylsulfonylbut-1-ynyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |
InChI |
InChI=1S/C42H36ClF10N7O5S2/c1-39(2,66(3,62)63)11-10-28-22-6-5-7-23(22)31(24-8-9-27(43)33-35(24)60(18-40(46,47)48)57-38(33)58-67(4,64)65)34(55-28)29(14-19-12-20(44)15-21(45)13-19)54-30(61)17-59-37-32(36(56-59)42(51,52)53)25-16-26(25)41(37,49)50/h8-9,12-13,15,25-26,29H,5-7,14,16-18H2,1-4H3,(H,54,61)(H,57,58)/t25-,26+,29-/m0/s1 |
InChI 键 |
UGNUBCGRBVANMM-HFASVGIHSA-N |
手性 SMILES |
CC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C |
规范 SMILES |
CC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


